molecular formula C9H10N4O B2416567 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one CAS No. 1875045-87-6

5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one

Cat. No.: B2416567
CAS No.: 1875045-87-6
M. Wt: 190.206
InChI Key: XVUXCLBEHHXMOP-UHFFFAOYSA-N
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Description

5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Mechanism of Action

Target of Action

The primary target of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. Specifically, it leads to a significant alteration in cell cycle progression, causing cell growth arrest at the G0-G1 stage . This means that the cells are unable to progress to the S phase, where DNA replication occurs, thus inhibiting cell proliferation .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity . .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This indicates that the compound has potent antiproliferative effects, particularly against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for therapeutic development .

Properties

IUPAC Name

1-methyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-3-4-13-6-10-8-7(9(13)14)5-11-12(8)2/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUXCLBEHHXMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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